
methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, with the CAS number 1172252-81-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O6S, with a molecular weight of 430.4 g/mol. The compound features a complex structure that includes a benzoate moiety and an oxadiazole ring, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1172252-81-1 |
Molecular Formula | C19H18N4O6S |
Molecular Weight | 430.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structural frameworks can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. For instance, studies have shown that sulfamoyl-containing compounds enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells when stimulated with Toll-like receptor (TLR) agonists .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the molecule can significantly influence its potency. For example:
- Substituent Variations : Changes in the substituents on the oxadiazole or benzoate rings can enhance or diminish activity.
- Functional Group Impact : The presence of the N,N-dimethylsulfamoyl group has been linked to increased interaction with target proteins involved in inflammatory responses.
A detailed SAR study identified key modifications that led to enhanced NF-κB activation and overall biological efficacy .
Biological Activity Data
Research findings indicate that this compound exhibits various biological activities:
Case Studies
Several studies have explored the biological effects of similar compounds:
- Immunomodulation : A study demonstrated that sulfamoyl benzamidothiazole derivatives exhibited significant immunostimulatory effects when used as adjuvants in murine models .
- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄). Monitor progress using TLC .
- Sulfamoylation : Introduce the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride in anhydrous DMF, with base catalysis (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Coupling : Link the oxadiazole intermediate to the benzoate moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP in dry DCM). Purify intermediates via column chromatography .
- Optimization : Adjust solvent polarity, temperature, and stoichiometry to improve yields. For example, using DMF as a solvent enhances sulfamoylation efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Techniques :
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include the oxadiazole proton (δ 8.5–9.0 ppm) and dimethylsulfamoyl group (singlet at δ 3.0–3.2 ppm) .
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (MW 450.48 g/mol) via HRMS or ESI-MS .
Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?
- Challenges : Limited solubility in aqueous buffers due to hydrophobic oxadiazole and benzamide groups .
- Solutions :
- Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays.
- For biological testing, prepare stock solutions in DMSO (≤0.1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives like this compound?
- Approach :
- Dose-Response Analysis : Perform assays across a wide concentration range (e.g., 0.1–100 µM) to identify true activity vs. cytotoxicity .
- Structural Analog Comparison : Compare with analogs lacking the sulfamoyl group (e.g., 4-(dimethylsulfamoyl)benzamide derivatives) to isolate functional group contributions .
- Target Validation : Use siRNA or CRISPR to confirm hypothesized targets (e.g., kinase inhibition) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
) to model interactions with enzymes like carbonic anhydrase IX . - MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Q. How can reaction yields be improved during large-scale synthesis without compromising purity?
- Strategies :
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., sulfamoylation) .
- Automated Purification : Use flash chromatography systems with inline UV detection to isolate high-purity intermediates .
Q. What stability issues arise under physiological conditions, and how can they be mitigated?
- Issues : Hydrolysis of the oxadiazole ring in acidic/basic media .
- Mitigation :
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma stability .
- pH Adjustment : Use buffered solutions (pH 6.8–7.4) for storage .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS Category 4 acute toxicity) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Future Directions
Q. What unexplored research avenues exist for this compound?
- Priorities :
Properties
IUPAC Name |
methyl 4-[[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(26,27)15-10-8-13(9-11-15)17-21-22-19(29-17)20-16(24)12-4-6-14(7-5-12)18(25)28-3/h4-11H,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCMCMWEUTVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.